molecular formula C7H6F3NO B2897971 2-(2,2-Difluoroethoxy)-5-fluoropyridine CAS No. 2200966-19-2

2-(2,2-Difluoroethoxy)-5-fluoropyridine

Cat. No.: B2897971
CAS No.: 2200966-19-2
M. Wt: 177.126
InChI Key: DXGHNXRZVTXASC-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-5-fluoropyridine is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a 2,2-difluoroethoxy group at position 2 and a fluorine atom at position 5. The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which enhances the compound’s stability and reactivity in specific chemical environments.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGHNXRZVTXASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,2-Difluoroethoxy)-5-fluoropyridine typically involves the reaction of 5-fluoropyridine with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2,2-Difluoroethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the pyridine ring significantly influence chemical behavior:

  • 2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2):

    • The methylthio (-SMe) group is less electronegative than the difluoroethoxy (-OCF₂H) group, resulting in reduced electron-withdrawing effects. This difference may lower stability in oxidative environments but enhance nucleophilic substitution reactivity .
  • The 2,2-difluoroethoxy group at position 4 may alter steric hindrance and electronic distribution .
  • 5-(2,3-Dichlorophenyl)-2-fluoropyridine :

    • The dichlorophenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic biological targets but reduce solubility in aqueous media. The absence of a difluoroethoxy group limits its metabolic stability compared to the target compound .

Physical Properties and Structural Analysis

  • Crystal Structure Comparisons :

    • Fluoropyridine derivatives like 5-(4-fluorophenyl)-2-fluoropyridine () exhibit planar pyridine rings with substituents influencing molecular packing. The 2,2-difluoroethoxy group’s bulkiness may reduce crystallinity compared to smaller substituents like fluoro or methoxy .

Data Table: Key Comparative Properties

Compound Name Substituents Key Properties Metabolic Pathways Source
2-(2,2-Difluoroethoxy)-5-fluoropyridine 2-OCF₂H, 5-F High stability, moderate polarity Likely forms hydroxylated metabolites
2-Fluoro-5-(methylthio)pyridine 5-SMe, 2-F Lower oxidative stability, higher nucleophilicity Sulfur oxidation pathways
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine 4-OCF₂H, 5-Cl, 3-NH₂ High polarity, hydrogen-bonding capability Similar to target compound
5-(2,3-Dichlorophenyl)-2-fluoropyridine 5-C₆H₃Cl₂, 2-F Lipophilic, sterically hindered Not specified

Environmental and Industrial Implications

  • Environmental Fate :
    • The 2,2-difluoroethoxy group’s resistance to degradation (as seen in ’s metabolites) suggests that this compound may persist in soil and water, requiring careful disposal to mitigate ecological risks .

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